

Spectroscopic and Structural Characterization of 1-methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-methyl-1H-indazol-6-amine*

Cat. No.: *B1300731*

[Get Quote](#)

Document ID: T-GUIDE-MIA-202512 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **1-methyl-1H-indazol-6-amine** (CAS No: 74728-65-7).[1][2][3] As a key building block in medicinal chemistry, particularly in the development of therapeutic agents for oncology and neurological disorders, a thorough understanding of its structural and electronic properties is paramount.[2] This document presents predicted and reference-based spectroscopic data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided to guide researchers in acquiring and interpreting this data.

Chemical Structure and Properties

- IUPAC Name: **1-methyl-1H-indazol-6-amine**[1]
- Synonyms: 6-Amino-1-methyl-1H-indazole, 1-Methyl-1H-indazol-6-ylamine[2][3]
- Molecular Formula: C₈H₉N₃[1][2]
- Molecular Weight: 147.18 g/mol [1][2]
- Monoisotopic Mass: 147.079647300 Da[1]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **1-methyl-1H-indazol-6-amine**. This data is based on analysis of structurally similar compounds and established spectroscopic principles, as direct experimental spectra are not universally published.

Table 1: Predicted ^1H NMR Data

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~7.75	s	1H	H-3	Singlet, typical for the C3-H in the indazole ring system.
~7.40	d, $J \approx 8.5$ Hz	1H	H-4	Doublet, coupled to H-5.
~6.70	d, $J \approx 1.5$ Hz	1H	H-7	Doublet with small coupling, meta to the amino group.
~6.55	dd, $J \approx 8.5, 1.5$ Hz	1H	H-5	Doublet of doublets, coupled to H-4 and H-7.
~5.50	br s	2H	-NH ₂	Broad singlet, exchangeable with D ₂ O. Shift is concentration-dependent.
~3.85	s	3H	N-CH ₃	Singlet for the N-methyl group protons.

Table 2: Predicted ^{13}C NMR Data

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment	Notes
~149.0	C-6	Carbon bearing the amino group, significantly shielded.
~141.0	C-7a	Quaternary carbon at the ring junction.
~133.5	C-3	CH carbon in the pyrazole ring.
~122.0	C-4	Aromatic CH.
~120.5	C-3a	Quaternary carbon at the ring junction.
~110.0	C-5	Aromatic CH, shielded by the adjacent amino group.
~95.0	C-7	Aromatic CH, significantly shielded by the ortho amino group.
~35.0	N-CH ₃	N-methyl carbon.

Table 3: Mass Spectrometry Data

Technique	Parameter	Value	Notes
HRMS (ESI)	[M+H] ⁺ (Calculated)	148.0875	$C_8H_{10}N_3^+$, high-resolution mass for the protonated molecule. The exact mass of the neutral molecule is 147.0796 Da. [1]
MS (EI)	m/z	147 ([M] ⁺), 132, 105, 78	Predicted fragmentation pattern includes loss of a methyl group ([M-15]) and other common fragments.

Table 4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Data

Spectroscopy	Wavenumber (cm ⁻¹) / Wavelength (λ_max)	Assignment	Notes
IR	3450 - 3300 (two bands)	N-H stretch (primary amine)	Asymmetric and symmetric stretching modes characteristic of a primary amine. [4]
IR	3100 - 3000	C(sp ²)-H stretch (aromatic)	Absorption from C-H bonds on the indazole ring.
IR	2950 - 2850	C(sp ³)-H stretch (aliphatic)	Absorption from the N-methyl group.
IR	1620 - 1580	N-H bend (scissoring) and C=C/C=N stretch	Overlapping region for amine bending and aromatic ring vibrations.
UV-Vis	~240 nm, ~295 nm	π → π* transitions	Expected absorption maxima in a polar solvent like ethanol. The 6-amino group acts as an auxochrome and is expected to cause a bathochromic (red) shift compared to unsubstituted 1-methylindazole. [5]

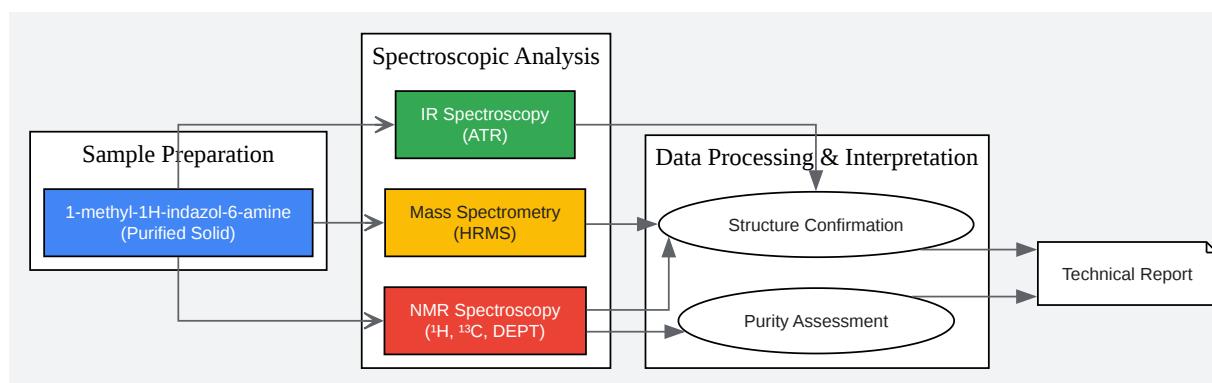
Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described above. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **1-methyl-1H-indazol-6-amine** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[6]
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer for optimal magnetic field homogeneity.
 - Acquire a standard one-dimensional proton spectrum using a 30-45° pulse angle.
 - Set a relaxation delay of 2-5 seconds and an acquisition time of 2-4 seconds.
 - Co-add 16 to 64 scans depending on the sample concentration to achieve an adequate signal-to-noise ratio.[7]
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
 - Employ spectral editing techniques like DEPT-135 and DEPT-90 to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)


- Sample Preparation (ESI): Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at ~1 mg/mL. Dilute this solution to 1-10 µg/mL with a 50:50 mixture of acetonitrile and water, often containing 0.1% formic acid to promote ionization.[7]
- Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
- Data Acquisition: Infuse the sample solution into the source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the powdered sample directly onto the ATR crystal (e.g., diamond) and apply pressure to ensure good contact.^{[8][9]} Alternatively, prepare a KBr pellet containing ~1% of the sample.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.
 - Collect the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - Co-add 16 to 32 scans at a resolution of 4 cm^{-1} to improve the signal-to-noise ratio.^[9]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized chemical entity like **1-methyl-1H-indazol-6-amine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-methyl-1H-indazol-6-amine | C8H9N3 | CID 840433 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 74728-65-7 Cas No. | 6-Amino-1-methyl-1H-indazole | Apollo [store.apolloscientific.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Structural Characterization of 1-methyl-1H-indazol-6-amine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1300731#spectroscopic-data-for-1-methyl-1h-indazol-6-amine\]](https://www.benchchem.com/product/b1300731#spectroscopic-data-for-1-methyl-1h-indazol-6-amine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com